molecular formula C19H12BrN3O2 B11781492 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-6-(4-bromophenyl)nicotinonitrile

2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-6-(4-bromophenyl)nicotinonitrile

Cat. No.: B11781492
M. Wt: 394.2 g/mol
InChI Key: CJNZMIFVPVRVPX-UHFFFAOYSA-N
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Description

2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-6-(4-bromophenyl)nicotinonitrile is a complex organic compound that features a unique combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-6-(4-bromophenyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzo[d][1,3]dioxole Ring: This step involves the cyclization of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.

    Nitrile Formation: The nitrile group is introduced via a nucleophilic substitution reaction, often using a cyanide source such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-6-(4-bromophenyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents such as sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, sodium ethoxide, polar aprotic solvents.

Major Products

    Oxidation: Quinones, oxidized aromatic compounds.

    Reduction: Amines, reduced aromatic compounds.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-6-(4-bromophenyl)nicotinonitrile has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials, including organic semiconductors and polymers.

    Biological Research: It is used in the study of biochemical pathways and mechanisms, particularly in the context of its interactions with proteins and nucleic acids.

    Industrial Applications: The compound is explored for its potential use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-6-(4-bromophenyl)nicotinonitrile involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s aromatic rings and functional groups allow it to form non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-6-phenylpyridine: Similar structure but lacks the bromine atom, leading to different reactivity and biological activity.

    2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-6-(4-chlorophenyl)nicotinonitrile: Contains a chlorine atom instead of bromine, which affects its chemical properties and interactions.

    2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)nicotinonitrile: Contains a fluorine atom, leading to different electronic effects and reactivity.

Uniqueness

The presence of the bromine atom in 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-6-(4-bromophenyl)nicotinonitrile imparts unique electronic and steric properties, making it distinct from its analogs

Properties

Molecular Formula

C19H12BrN3O2

Molecular Weight

394.2 g/mol

IUPAC Name

2-amino-4-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C19H12BrN3O2/c20-13-4-1-11(2-5-13)16-8-14(15(9-21)19(22)23-16)12-3-6-17-18(7-12)25-10-24-17/h1-8H,10H2,(H2,22,23)

InChI Key

CJNZMIFVPVRVPX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NC(=C3C#N)N)C4=CC=C(C=C4)Br

Origin of Product

United States

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